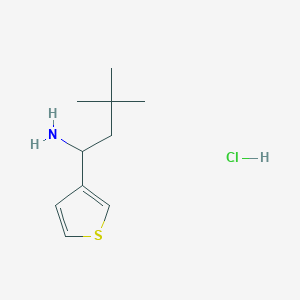

![molecular formula C7H11N3 B1433118 1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile CAS No. 1394774-46-9](/img/structure/B1433118.png)

1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile

Overview

Description

DABCO is a bicyclic organic compound with the formula N2(C2H4)3 . This colorless solid is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis . It is similar in structure to quinuclidine, but the latter has one of the nitrogen atoms replaced by a carbon atom .

Synthesis Analysis

DABCO has garnered a lot of interest for numerous organic transformations since it is a low-cost, environmentally friendly, reactive, manageable, non-toxic, and basic organocatalyst with a high degree of selectivity . Moreover, DABCO functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds .

Molecular Structure Analysis

Regarding their structures, both DABCO and quinuclidine are unusual in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages . Furthermore, the diazacyclohexane rings, of which there are three, adopt the boat conformations, not the usual chair conformations .

Chemical Reactions Analysis

DABCO is used as a nucleophilic catalyst for the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It also catalyzes Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes .

Physical and Chemical Properties Analysis

DABCO is a white crystalline powder with a molar mass of 112.176 g·mol−1 . It has a melting point of 156 to 160 °C and a boiling point of 174 °C . It is soluble in water and hygroscopic .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

- DABCO has been explored as an efficient catalyst for the synthesis of pyrazolo[1,2-a][1,2,4]triazole-1,3-dione derivatives, using a three-component condensation reaction under ultrasound irradiation conditions (Azarifar, Nejat-Yami, & Zolfigol, 2013).

- It is widely used as a solid catalyst in organic preparations due to its inexpensive, eco-friendly, highly reactive, and non-toxic nature, affording products in excellent yields with high selectivity (Baghernejad, 2010).

Role in Synthesis of Bicyclic Derivatives

- DABCO catalyzes one-pot three-component reactions for the synthesis of bicyclic ortho-aminocarbonitrile derivatives, proceeding smoothly at room temperature and yielding high to excellent product yields (Yan et al., 2019).

Utility in Decarboxylative Acylation

- DABCO is effective for decarboxylative acylation of carboxylic acids with carbamic chlorides or alkyl carbonochloridates, enabling the synthesis of various α-keto and α,β-unsaturated amides or esters (Zhang et al., 2017).

Oxidation Reactions

- It can be used as an oxidant for alcohols under microwave irradiation, with the added advantage of being reusable (Tajbakhsh & Habibzadeh, 2006).

Applications in Multicomponent Reactions

- DABCO serves as a catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives via a one-pot, three-component condensation reaction in aqueous media (Tahmassebi, Bryson, & Binz, 2011).

Role in Decarboxylative Cyclization

- It mediates decarboxylative cyclization of isatoic anhydrides with active methylene groups for the synthesis of substituted 4-quinolones (Rao & Hussain, 2021).

Use in Halogenation/Esterification

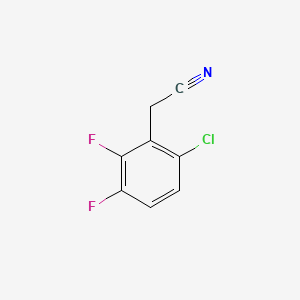

- DABCO acts as a catalyst in the chlorination of alkenes and is applicable to the synthesis of brominated analogs from alkenes and N-bromosuccinimide (Pimenta, Gusevskaya, & Alberto, 2017).

One-Pot Synthesis Applications

- It catalyzes one-pot, three-component condensation reactions for the synthesis of pyrano[2,3-d]pyrimidinone derivatives in aqueous ethanol (Azizian, Shameli, & Balalaie, 2012).

Mechanism of Action

Target of Action

1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile is a highly nucleophilic tertiary amine base . It is used as a catalyst and reagent in polymerization and organic synthesis . It is similar in structure to quinuclidine, but the latter has one of the nitrogen atoms replaced by a carbon atom .

Mode of Action

This compound, acting as a strong nucleophile, initiates its attack at the carbonyl group . The nucleophilicity of the amine is high because the amine centers are unhindered . It is sufficiently basic to promote a variety of coupling reactions .

Biochemical Pathways

This compound can be used for a range of organic transformations, including C-H functionalization, formation of hetero-hetero bonds, rearrangements, the synthesis of heterocyclic compounds, cyclizations and annulations, and other miscellaneous reactions .

Pharmacokinetics

The pharmacokinetic properties of 1,4-Diazabicyclo[22It is known that the compound is soluble and hygroscopic , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reaction it is catalyzing. For example, in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers, it acts as a nucleophilic catalyst .

Action Environment

The action of this compound can be influenced by environmental factors. The reactions are environmentally friendly and the catalyst can be recycled in some cases .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile acts as a nucleophilic catalyst in several biochemical reactions. It interacts with enzymes such as alcohol dehydrogenase and isocyanate functionalized monomers, facilitating the formation of polyurethane and other polymers . The compound also serves as a Lewis base, forming complexes with various biomolecules. These interactions are essential for catalyzing reactions like the Baylis-Hillman reaction, which involves aldehydes and unsaturated ketones . The compound’s ability to scavenge free radicals due to fluorochrome excitation makes it useful in fluorescence microscopy and as an anti-fade reagent .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the ion exchange capacity and ionic conductivity of cell membranes, impacting cellular communication and transport . The compound’s role in scavenging free radicals also protects cells from oxidative stress, thereby maintaining cellular integrity and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through nucleophilic catalysis and Lewis base interactions. It binds to specific sites on enzymes and proteins, altering their activity and facilitating biochemical reactions . The compound’s nucleophilicity allows it to participate in various coupling reactions, promoting the formation of carbon-carbon and carbon-heteroatom bonds . Additionally, its ability to form stable complexes with hydrogen peroxide and sulfur dioxide highlights its versatility as a catalyst .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is known to be stable under normal laboratory conditions, but prolonged exposure to light and air can lead to its degradation . Long-term studies have shown that the compound maintains its catalytic activity over extended periods, making it suitable for various in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively catalyzes biochemical reactions . At higher doses, it can cause adverse effects such as oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe for use in biochemical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It participates in the synthesis of heterocyclic compounds, cyclizations, and annulations . The compound’s interactions with enzymes such as alcohol dehydrogenase and isocyanate functionalized monomers highlight its role in metabolic flux and the regulation of metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The compound’s ability to form complexes with various biomolecules also plays a role in its transport and distribution within the cellular environment .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its catalytic activity . The compound’s interactions with enzymes and proteins within these compartments further enhance its role in biochemical reactions and cellular processes .

Properties

IUPAC Name |

1,4-diazabicyclo[2.2.2]octane-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-5-7-6-9-1-3-10(7)4-2-9/h7H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWWVMDVUGEKPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCN1CC2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine](/img/structure/B1433036.png)

![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-ol](/img/structure/B1433037.png)